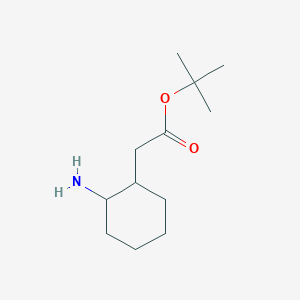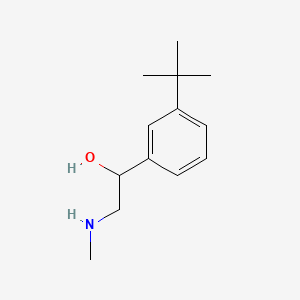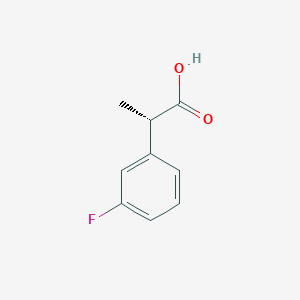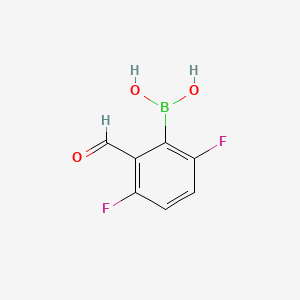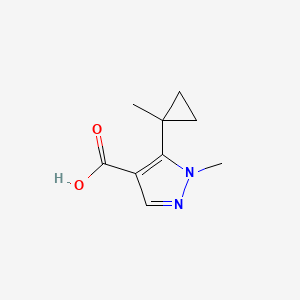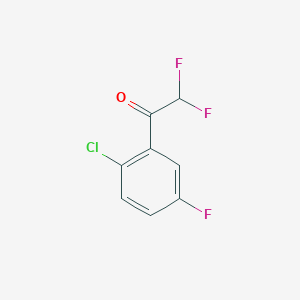
1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two fluorine atoms on the ethanone moiety. It is widely used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluorobenzoyl chloride with difluoroacetic acid in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
2-Chloro-5-fluorophenylacetic acid: This compound has a similar phenyl ring substitution pattern but differs in the functional group attached to the ring.
2-Chloro-5-fluorobenzyl alcohol: This compound also has a similar substitution pattern but contains an alcohol group instead of a ketone.
2-Chloro-5-fluorophenylboronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity compared to the ketone group in this compound.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4ClF3O |
|---|---|
Peso molecular |
208.56 g/mol |
Nombre IUPAC |
1-(2-chloro-5-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-4(10)3-5(6)7(13)8(11)12/h1-3,8H |
Clave InChI |
VBKMXXUBKKWOQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
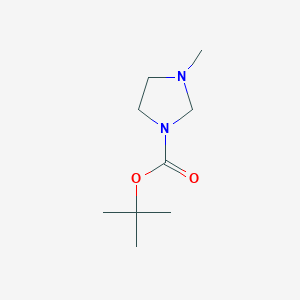

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
